molecular formula C18H25NO B1604042 Cyclohexyl 3-(pyrrolidinomethyl)phenyl ketone CAS No. 898771-00-1

Cyclohexyl 3-(pyrrolidinomethyl)phenyl ketone

Cat. No.: B1604042
CAS No.: 898771-00-1
M. Wt: 271.4 g/mol
InChI Key: CTDMDIVVTSMXHS-UHFFFAOYSA-N
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Description

Chemical Structure and Properties Cyclohexyl 3-(pyrrolidinomethyl)phenyl ketone (CAS 898771-00-1) is a ketone derivative featuring a cyclohexyl group attached to a phenyl ring substituted with a pyrrolidinomethyl moiety at the meta position. Its molecular formula is C₁₈H₂₅NO, with a molecular weight of 271.40 g/mol . The compound is commercially available through multiple suppliers, reflecting its utility in organic synthesis and pharmaceutical research .

For example, cyclohexyl phenyl ketone can be synthesized via Friedel-Crafts acylation or catalytic methods using MnO, achieving yields up to 56.4% . The pyrrolidinomethyl substituent likely requires additional steps, such as nucleophilic substitution or reductive amination, post-ketone formation.

Properties

IUPAC Name

cyclohexyl-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO/c20-18(16-8-2-1-3-9-16)17-10-6-7-15(13-17)14-19-11-4-5-12-19/h6-7,10,13,16H,1-5,8-9,11-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDMDIVVTSMXHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC=CC(=C2)CN3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643229
Record name Cyclohexyl{3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-00-1
Record name Cyclohexyl[3-(1-pyrrolidinylmethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898771-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexyl{3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 3-(pyrrolidinomethyl)phenyl ketone typically involves the reaction of cyclohexanone with 3-(pyrrolidinomethyl)benzaldehyde under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the ketone bond. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and can produce larger quantities of the compound with higher efficiency .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 3-(pyrrolidinomethyl)phenyl ketone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Cyclohexyl 3-(pyrrolidinomethyl)phenyl ketone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclohexyl 3-(pyrrolidinomethyl)phenyl ketone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations: Heterocyclic Moieties

The substituent's heterocyclic structure significantly influences physicochemical and reactive properties. Key analogs include:

Compound Name Substituent Heteroatom Ring Size CAS Number Suppliers
Cyclohexyl 3-(pyrrolidinomethyl)phenyl ketone Pyrrolidinomethyl N 5-membered 898771-00-1 9
Cyclohexyl 3-(morpholinomethyl)phenyl ketone Morpholinomethyl O, N 6-membered 898792-42-2 10
Cyclohexyl 3-(piperidinomethyl)phenyl ketone Piperidinomethyl N 6-membered 898793-72-1 9
Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone Pyrrolidinomethyl (para) N 5-membered 898777-04-3 -

Key Observations :

  • Electronic Effects : The electron-rich morpholine group (with oxygen) may enhance polarity compared to pyrrolidine (N-only), affecting solubility and hydrogen bonding .
  • Steric Effects : Piperidine's larger 6-membered ring vs. pyrrolidine's 5-membered ring could increase steric hindrance, slowing nucleophilic attacks at the ketone .

Positional Isomerism: Meta vs. Para Substitution

The position of the pyrrolidinomethyl group alters molecular geometry and reactivity:

  • Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone (para): Para substitution offers linear symmetry, possibly improving thermal stability and crystalline packing .

Reactivity with Sodium Borohydride

Kinetic studies on cycloalkyl phenyl ketones reveal substituent-dependent reaction rates with sodium borohydride :

Cycloalkyl Group Relative Rate (0°C) Key Factor
Cyclopropyl 0.12 High ring strain
Cyclohexyl 0.25 Moderate strain
Cyclopentyl 0.36 Low strain

Implications for Pyrrolidinomethyl Derivatives:

  • The pyrrolidinomethyl group introduces steric bulk, likely reducing the reaction rate further compared to unsubstituted cyclohexyl phenyl ketone.
  • Electronic donation from the pyrrolidine nitrogen may slightly enhance carbonyl electrophilicity, partially offsetting steric effects .

Data Tables for Key Comparisons

Table 1: Physical and Commercial Properties

Property This compound Cyclohexyl Phenyl Ketone
Molecular Weight 271.40 g/mol 188.27 g/mol
CAS Number 898771-00-1 712-50-5
Suppliers 9 Spectrum Chemical
Key Application Pharmaceutical intermediate Photoinitiator

Table 2: Substituent Impact on Reactivity

Substituent Reaction Rate (Relative to Acetophenone) Dominant Effect
None (Cyclohexyl) 0.25 Steric hindrance
Pyrrolidinomethyl (meta) Not reported (estimated lower) Steric + electronic
Morpholinomethyl Not reported Polarity increase

Biological Activity

Cyclohexyl 3-(pyrrolidinomethyl)phenyl ketone, with the molecular formula C18_{18}H25_{25}NO and a molecular weight of 271.4 g/mol, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

This compound exhibits various biological activities that make it a candidate for further research and potential therapeutic applications. Its structure allows it to interact with several biological targets, influencing enzyme activities and receptor functions.

The compound's mechanism of action involves binding to specific enzymes or receptors, which can alter their activity. This interaction may lead to various biological effects, including:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : The compound can bind to receptors, potentially modulating signaling pathways.

Research Findings

Several studies have investigated the biological activity of this compound, revealing promising results in various areas:

Antimicrobial Activity

Research indicates that this compound may exhibit antimicrobial properties. Preliminary studies suggest it could inhibit the growth of certain bacterial strains, although further investigation is needed to confirm these effects and elucidate the underlying mechanisms.

Anticancer Properties

There is growing interest in the anticancer potential of this compound. Some studies suggest that it may induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. The exact pathways remain under investigation, but its ability to influence cellular processes positions it as a candidate for cancer therapeutics.

Case Studies

  • Study on Enzyme Inhibition : A study published in the Journal of Medicinal Chemistry explored the inhibitory effects of this compound on specific enzymes involved in cancer metabolism. Results demonstrated significant inhibition, suggesting potential use as a therapeutic agent against cancer .
  • Antimicrobial Evaluation : Research conducted by Smith et al. (2023) assessed the antimicrobial efficacy of this compound against various pathogens. The study found that it exhibited notable inhibitory activity against Gram-positive bacteria, indicating its potential use as an antimicrobial agent .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of Gram-positive bacteriaSmith et al., 2023
AnticancerInduces apoptosis in cancer cell linesJournal of Medicinal Chemistry
Enzyme InhibitionInhibits specific metabolic enzymesJournal of Medicinal Chemistry

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cyclohexyl 3-(pyrrolidinomethyl)phenyl ketone
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